4-Amino-2-bromo-5-fluoro-3-iodopyridin
Overview
Description
4-Amino-2-bromo-5-fluoro-3-iodopyridin is a versatile chemical compound with the molecular formula C5H3BrFIN2. This compound is notable for its unique combination of halogen atoms (bromine, fluorine, and iodine) and an amino group attached to a pyridine ring. Its distinct structure makes it valuable in various scientific research fields, including organic synthesis, drug discovery, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromo-5-fluoro-3-iodopyridin typically involves multi-step reactions starting from pyridine derivativesFor instance, the iodination of pyridine can be achieved using iodine and a suitable oxidizing agent, while bromination and fluorination can be carried out using bromine and fluorine sources, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and solvent choice, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromo-5-fluoro-3-iodopyridin undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
4-Amino-2-bromo-5-fluoro-3-iodopyridin is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in catalysis and material science for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Amino-2-bromo-5-fluoro-3-iodopyridin involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and amino group can form various interactions, such as hydrogen bonding and halogen bonding, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-bromo-5-fluoro-3-chloropyridin
- 4-Amino-2-bromo-5-fluoro-3-methylpyridin
- 4-Amino-2-bromo-5-fluoro-3-nitropyridin
Uniqueness
4-Amino-2-bromo-5-fluoro-3-iodopyridin is unique due to the presence of iodine, which imparts distinct reactivity and properties compared to other halogenated pyridines. The combination of bromine, fluorine, and iodine in a single molecule provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
2-bromo-5-fluoro-3-iodopyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFIN2/c6-5-3(8)4(9)2(7)1-10-5/h1H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEHAFATLVBNQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)I)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281884 | |
Record name | 2-Bromo-5-fluoro-3-iodo-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-84-9 | |
Record name | 2-Bromo-5-fluoro-3-iodo-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluoro-3-iodo-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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